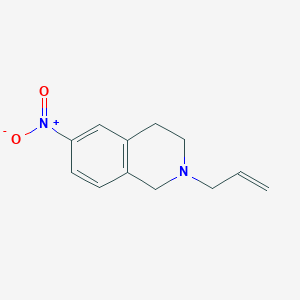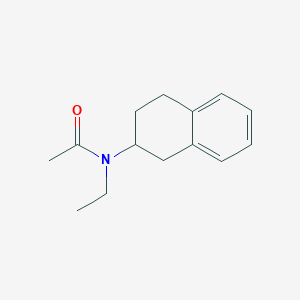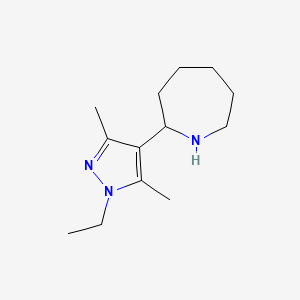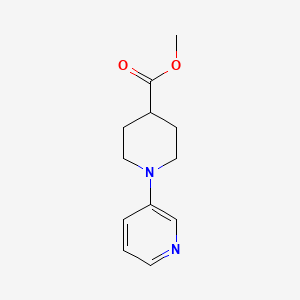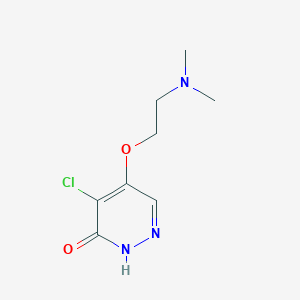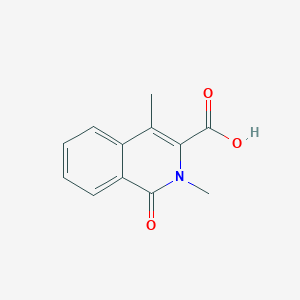
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group at the 3-position and two methyl groups at the 2 and 4 positions. Isoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
N-Alkylation: The starting material, 3,3’-dimethyl-3,4-dihydroisoquinoline, undergoes N-alkylation to form N-alkylated derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological and pharmacological properties.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, derivatives of this compound have been designed as inhibitors of hepatitis C NS5B polymerase, mimicking pyrophosphate .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but has a hydroxyl group at the 2-position instead of methyl groups.
4-Hydroxy-2-quinolones: These compounds have a similar fused ring system but differ in the position and type of functional groups
Uniqueness
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to other isoquinolinone derivatives.
Propiedades
Número CAS |
89928-56-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-oxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13(2)10(7)12(15)16/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
WKSZSIMJAKPHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







